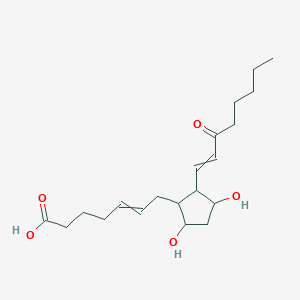![molecular formula C12H11N3O2S2 B15337893 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid](/img/structure/B15337893.png)
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid is a chemical compound with the molecular formula C12H11N3O2S2 and a molecular weight of 293.36 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its unique structure, which includes a triazole ring fused to a benzothiazole ring, making it a valuable compound for various scientific studies.
Métodos De Preparación
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid involves multiple steps. One common synthetic route includes the reaction of 2-mercaptobenzothiazole with 1,2,4-triazole derivatives under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and equipment.
Análisis De Reacciones Químicas
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole or benzothiazole rings. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding. Its ability to interact with various biological molecules makes it a useful tool in molecular biology research.
Medicine: Although not used therapeutically, it is employed in medicinal chemistry research to develop potential drug candidates. Its structure serves as a scaffold for designing molecules with desired biological activities.
Industry: In industrial research, it is used to develop new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid involves its interaction with specific molecular targets. The triazole and benzothiazole rings can bind to enzymes and proteins, altering their activity. This compound may inhibit or activate certain enzymes, depending on its structure and the specific biological context.
The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and modulation of signaling pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms.
Comparación Con Compuestos Similares
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoic acid can be compared with other similar compounds, such as:
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanol: This compound has a similar structure but with an ethanol group instead of a butanoic acid group.
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid: This compound has a propanoic acid group instead of a butanoic acid group.
N-(2,5-Dichlorophenyl)-2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide: This compound includes a dichlorophenyl group and an acetamide group, making it structurally similar but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H11N3O2S2 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)butanoic acid |
InChI |
InChI=1S/C12H11N3O2S2/c1-2-8(10(16)17)18-11-13-14-12-15(11)7-5-3-4-6-9(7)19-12/h3-6,8H,2H2,1H3,(H,16,17) |
Clave InChI |
DXIOEFVDNUIHIZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



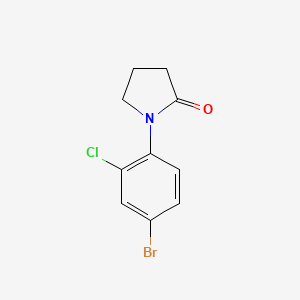
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-pyrrolidinone](/img/structure/B15337823.png)
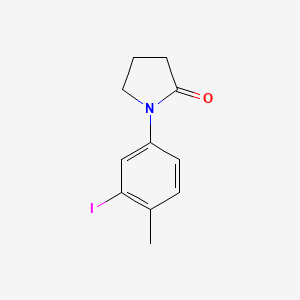
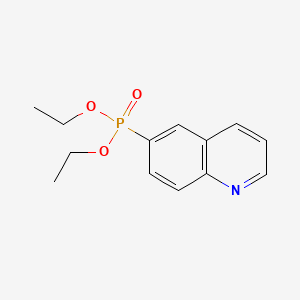

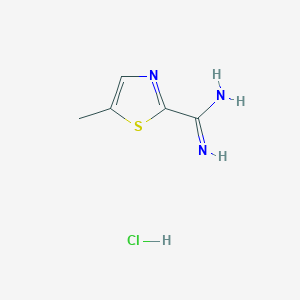
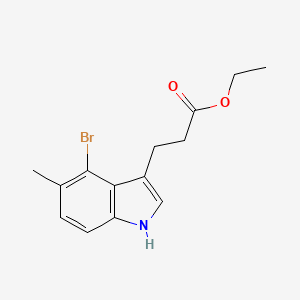


![Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15337888.png)

